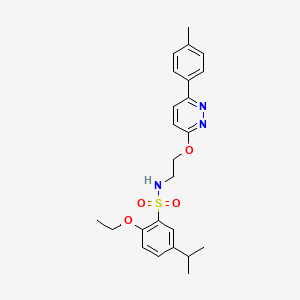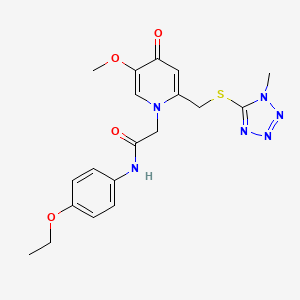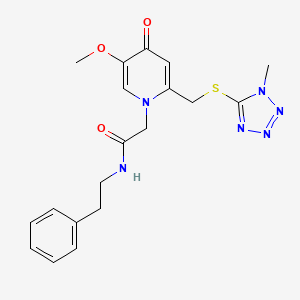
4-butoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
概要
説明
“4-butoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide” is a complex organic compound. It contains a pyridazinone core, which is a derivative of pyridazine . Pyridazinones are known for their wide range of pharmacological activities . They have been found to exhibit anti-inflammatory and analgesic activities, and some have shown selectivity for the COX-2 enzyme .
Synthesis Analysis
The synthesis of pyridazinone derivatives involves various chemical reactions. For instance, 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones were synthesized and evaluated for in vivo anti-inflammatory and analgesic activities . The structures of the synthesized compounds were confirmed on the basis of spectral data and elemental analysis .Molecular Structure Analysis
Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . Pyridazinones are a category of pyridazine which contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridazinone derivatives are complex and require careful monitoring . The progress of the reaction is often monitored by techniques such as TLC .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives can vary widely. For instance, the solubility data and solution thermodynamic properties of the cardiovascular agent 6-phenylpyridazin-3(2H)-one were proposed in twelve pharmaceutical solvents .作用機序
The mechanism of action of compound X is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the mitogen-activated protein kinase (MAPK) signaling pathway. These actions may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Compound X has been found to have a range of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of oxidative stress, and the modulation of immune responses. It has also been found to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on compound X. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Other future directions may include the development of new synthesis methods and the exploration of its potential applications in other areas of scientific research.
Conclusion:
In conclusion, compound X is a chemical compound that has been widely studied for its potential applications in scientific research. It has been synthesized through various methods and has been found to have unique biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various areas of scientific research.
科学的研究の応用
Compound X has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that compound X can inhibit the growth of cancer cells and reduce inflammation in animal models.
Safety and Hazards
特性
IUPAC Name |
4-butoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-3-16-28-19-9-11-20(12-10-19)30(26,27)23-15-17-29-22-14-13-21(24-25-22)18-7-5-4-6-8-18/h4-14,23H,2-3,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSDYGTUMGMVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide](/img/structure/B3303339.png)
![8-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3303342.png)
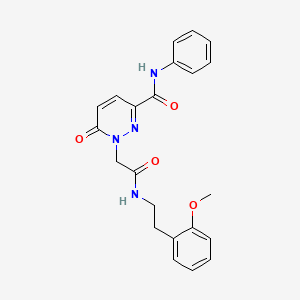
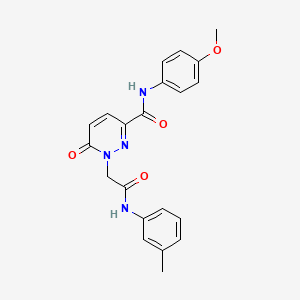
![1-(1H-indol-3-yl)-2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B3303370.png)
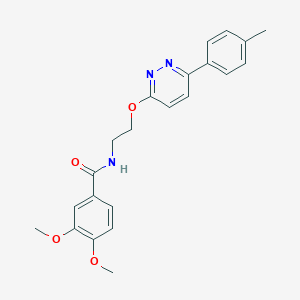
![(2-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3303386.png)
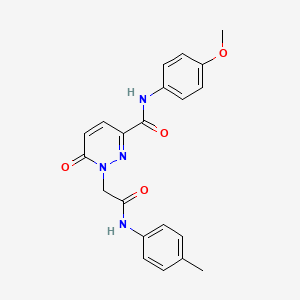
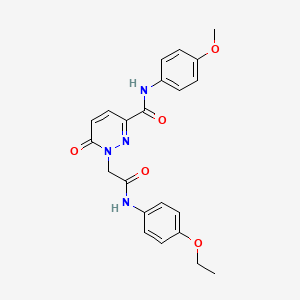
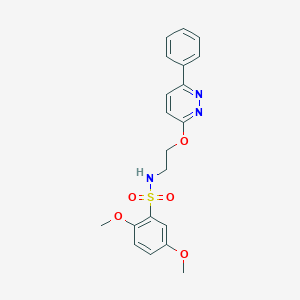
![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-sulfonamide](/img/structure/B3303427.png)
